Cas no 505082-81-5 (4-(3,4-Difluorophenyl)benzoic acid)

4-(3,4-Difluorophenyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
- 3,4-Difluoro-[1,1'-biphenyl]-4'-carboxylic acid
- 4-(3,4-difluorophenyl)benzoic acid
- 3',4'-difluorobiphenyl-4-carboxylic acid
- 4-biphenyl-3',4'-difluoro-carboxylic acid
- 4-(3,4-Difluorophenyl)benzoic acid
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- MDL: MFCD03839978
- インチ: 1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
- InChIKey: VDZUPTTUUMOUPT-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)F
計算された属性
- せいみつぶんしりょう: 234.04900
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 37.30000
- LogP: 3.33000
4-(3,4-Difluorophenyl)benzoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
4-(3,4-Difluorophenyl)benzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(3,4-Difluorophenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | 82534-1/G |
4-BIPHENYL-3',4'-DIFLUORO-CARBOXYLIC ACID |
505082-81-5 | 97% | 1g |
$104 | 2023-09-16 | |
abcr | AB169803-1 g |
4-Biphenyl-3',4'-difluoro-carboxylic acid; 97% |
505082-81-5 | 1g |
€217.40 | 2023-05-07 | ||
Fluorochem | 040820-1g |
4-Biphenyl-3',4'-difluoro-carboxylic acid |
505082-81-5 | 97% | 1g |
£117.00 | 2022-03-01 | |
TRC | D451138-500mg |
4-(3,4-Difluorophenyl)benzoic acid |
505082-81-5 | 500mg |
$230.00 | 2023-05-18 | ||
Alichem | A019107771-25g |
3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid |
505082-81-5 | 97% | 25g |
$1577.80 | 2023-09-01 | |
AstaTech | 82534-25/G |
4-BIPHENYL-3',4'-DIFLUORO-CARBOXYLIC ACID |
505082-81-5 | 97% | 25g |
$1610 | 2023-09-16 | |
abcr | AB169803-5 g |
4-Biphenyl-3',4'-difluoro-carboxylic acid; 97% |
505082-81-5 | 5g |
€782.60 | 2023-05-07 | ||
TRC | D451138-250mg |
4-(3,4-Difluorophenyl)benzoic acid |
505082-81-5 | 250mg |
$150.00 | 2023-05-18 | ||
1PlusChem | 1P006Z02-1g |
3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid |
505082-81-5 | 96% | 1g |
$132.00 | 2025-02-21 | |
Ambeed | A105380-1g |
3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid |
505082-81-5 | 98% | 1g |
$104.0 | 2024-04-19 |
4-(3,4-Difluorophenyl)benzoic acid 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
4-(3,4-Difluorophenyl)benzoic acidに関する追加情報
Professional Introduction to 4-(3,4-Difluorophenyl)benzoic acid (CAS No. 505082-81-5)
4-(3,4-Difluorophenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 505082-81-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a unique structural motif characterized by a benzene ring substituted with a 3,4-difluorophenyl group. The presence of fluorine atoms at the 3 and 4 positions introduces distinct electronic and steric properties, making this compound a promising candidate for various applications in drug discovery and molecular recognition.
The 3,4-difluorophenyl moiety is particularly noteworthy due to its ability to modulate the reactivity and binding affinity of the molecule. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve lipophilicity, and influence receptor interactions. These attributes have made 4-(3,4-Difluorophenyl)benzoic acid a valuable scaffold in the development of novel therapeutic agents. Recent studies have highlighted its potential in addressing a range of biological targets, including enzymes and receptors involved in inflammatory pathways, neurodegenerative diseases, and cancer.
In the realm of drug design, 4-(3,4-Difluorophenyl)benzoic acid has been explored as a key intermediate in synthesizing small-molecule inhibitors. Its structural framework allows for facile modifications at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. For instance, derivatives of this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in mediating pain and inflammation. The fluorinated aromatic ring enhances binding interactions with the enzyme active site, leading to increased potency and selectivity.
Moreover, the CAS No. 505082-81-5 designation ensures precise identification and traceability of this compound in research and industrial settings. This level of specificity is crucial for ensuring reproducibility in experiments and compliance with regulatory standards. The compound’s stability under various storage conditions further adds to its utility as a reliable building block in synthetic chemistry.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 4-(3,4-Difluorophenyl)benzoic acid. Molecular docking studies have revealed its potential as a scaffold for developing kinase inhibitors, particularly those targeting aberrantly activated signaling pathways in cancer cells. The electron-withdrawing nature of the 3,4-difluorophenyl group facilitates optimal interactions with hinge regions of protein targets, enhancing drug-like properties such as binding affinity and residence time.
The pharmaceutical industry has also shown interest in 4-(3,4-Difluorophenyl)benzoic acid for its potential applications in treating neurological disorders. Preclinical studies indicate that derivatives of this compound may modulate neurotransmitter release and receptor activity, offering a novel approach to managing conditions such as Alzheimer’s disease and Parkinson’s disease. The ability of fluorine substituents to prolong blood-brain barrier penetration further enhances its appeal as a candidate for central nervous system (CNS) drug development.
In addition to its therapeutic potential, 4-(3,4-Difluorophenyl)benzoic acid has found utility in materials science and agrochemical research. Its unique electronic properties make it suitable for designing organic semiconductors and luminescent materials. Furthermore, fluorinated benzoic acids are increasingly being explored as intermediates in synthesizing pesticides with improved efficacy and environmental compatibility.
The synthesis of 4-(3,4-Difluorophenyl)benzoic acid typically involves multi-step organic reactions starting from commercially available precursors such as 3,4-difluorobenzaldehyde or 3,4-difluorobenzoic acid. Advanced catalytic methods have been developed to streamline these processes while maintaining high yields and purity standards. These synthetic strategies are critical for producing sufficient quantities of the compound for both research purposes and potential commercial applications.
As research continues to uncover new biological activities associated with fluorinated aromatic compounds, the importance of CAS No. 505082-81-5 as a reference point cannot be overstated. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area, leading to the discovery of novel therapeutics with significant societal impact.
In conclusion, 4-(3,4-Difluorophenyl)benzoic acid represents a versatile and promising compound with diverse applications across multiple scientific disciplines. Its unique structural features combined with its synthetic accessibility make it an indispensable tool for researchers striving to develop innovative solutions to complex biological challenges.
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